SubNC

概要

説明

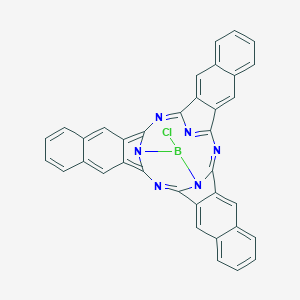

Subnaphthalocyanine (SubNC) is a type of organoboron compound that has gained significant attention in recent years due to its unique photophysical properties. It is comprised of three N-fused benzoisoindole units and an axial ligand around a boron core. This structure provides this compound with extended π-conjugation, resulting in an upshifted highest occupied molecular orbital energy level and a red-shifted absorption spectrum .

準備方法

Synthetic Routes and Reaction Conditions

Subnaphthalocyanine can be synthesized by reacting naphthalonitrile in the presence of a boron compound, such as boron trichloride, in a solvent like dimethylbenzene or trimethylbenzene . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the SubNC compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

化学反応の分析

Types of Reactions

Subnaphthalocyanine undergoes various chemical reactions, including:

Oxidation: SubNC can be oxidized to form different oxidation states, which can alter its electronic properties.

Reduction: Reduction reactions can be used to modify the electronic structure of this compound, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state derivatives, while substitution reactions can yield a variety of functionalized this compound compounds with tailored properties .

科学的研究の応用

Chemistry

- Organic Photovoltaics : SubNC serves as a building block for developing organic photovoltaic materials. Its excellent light-absorbing properties enable efficient energy conversion in solar cells. Research indicates that this compound can achieve power conversion efficiencies (PCE) of up to 8.4% when used as an electron acceptor in solar cell configurations .

| Application | Efficiency | Notes |

|---|---|---|

| Organic Solar Cells | Up to 8.4% | Used as electron acceptor, showing strong absorption in visible light. |

Biology

- Photodynamic Therapy : The ability of this compound to generate reactive oxygen species upon light activation positions it as a promising candidate for photodynamic therapy (PDT) against cancer. Studies have demonstrated its potential effectiveness in targeting specific cancer cells when activated by particular wavelengths of light.

| Application | Mechanism | Potential Impact |

|---|---|---|

| Photodynamic Therapy | Generates reactive oxygen species | Targeted treatment for cancer cells |

Medicine

- Medical Imaging : this compound derivatives are being investigated for their utility in medical imaging due to their fluorescence properties, which can enhance the visibility of biological tissues during imaging procedures.

| Application | Properties | Notes |

|---|---|---|

| Medical Imaging | High fluorescence quantum yields | Enhances imaging contrast and resolution |

Industry

- Optoelectronic Devices : In the industrial sector, this compound is utilized in the development of organic solar cells and other optoelectronic devices due to its ability to efficiently convert light into electrical energy. Its unique electronic properties allow for improved performance in various applications.

| Application | Type | Notes |

|---|---|---|

| Organic Solar Cells | Electron acceptor | Enhances efficiency and performance |

Case Study 1: this compound in Organic Solar Cells

Research conducted on the use of this compound as an electron acceptor in bulk heterojunction (BHJ) solar cells revealed that modifications to its peripheral and axial substituents can significantly affect its photovoltaic performance. A maximum PCE of 1.09% was achieved with specific substituents, indicating the importance of molecular design in optimizing solar cell efficiency .

Case Study 2: Photodynamic Therapy Efficacy

In vitro studies have shown that this compound can effectively induce cell death in certain cancer cell lines when exposed to light activation. The mechanism involves the generation of reactive oxygen species that damage cellular components, leading to apoptosis. This highlights the potential of this compound as a therapeutic agent in oncology.

作用機序

The mechanism of action of Subnaphthalocyanine involves its ability to absorb light and undergo photoinduced electron transfer processes. This makes it an effective material for applications like organic solar cells and photodynamic therapy. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive oxygen species, which can induce cell damage in photodynamic therapy .

類似化合物との比較

Subnaphthalocyanine is often compared with other similar compounds, such as subphthalocyanine and phthalocyanine. Compared to subphthalocyanine, SubNC has extended π-conjugation, resulting in a red-shifted absorption spectrum and higher photophysical activity . Similar compounds include:

Subphthalocyanine: Similar structure but with different photophysical properties.

Phthalocyanine: A well-known compound with extensive applications in dyes and pigments, but with different electronic properties compared to this compound.

Subnaphthalocyanine stands out due to its unique combination of photophysical properties, making it a versatile compound for various scientific and industrial applications.

生物活性

SubNC, a compound belonging to the class of subphthalocyanines, has garnered significant interest in scientific research due to its unique structural properties and potential applications in organic solar cells (OSCs). This article delves into the biological activity of this compound, highlighting its synthesis, molecular structure, and performance in various applications, particularly focusing on its role as an electron acceptor in OSCs.

Molecular Structure and Synthesis

This compound is synthesized in laboratories and is characterized by a central boron (III) atom coordinated with a four-membered nitrogen ring. Surrounding this core are two fused benzene rings and peripheral chlorine atoms. This configuration allows this compound to absorb light efficiently, especially in the red region of the spectrum, which is crucial for its application in solar energy conversion technologies .

Biological Activity and Applications

The primary interest in this compound lies in its application as an active material in OSCs. The compound has demonstrated promising results as an electron acceptor, particularly in fullerene-free solar cells. Its high absorption coefficient (3.5 × 10^4 cm^-1) enables effective light harvesting, which is essential for enhancing the power conversion efficiency (PCE) of solar cells .

Performance in Organic Solar Cells

Recent studies have shown that devices incorporating this compound can achieve notable efficiencies. For instance, a bilayer heterojunction device using this compound as an acceptor has reached PCE values of up to 6%, surpassing many traditional fullerene-based devices . The efficiency improvements are attributed to the strong light absorption properties of this compound and its ability to facilitate long-range exciton transfer, which enhances charge generation and extraction .

Table 1: Performance Metrics of this compound in Organic Solar Cells

| Device Configuration | Short-Circuit Current Density (Jsc) | Open-Circuit Voltage (Voc) | Power Conversion Efficiency (PCE) |

|---|---|---|---|

| α-6T/SubNc | 7.15 mA/cm² | 0.68 V | 2.15% |

| α-6T/SubPc | 7.05 mA/cm² | 0.35 V | 1.44% |

| This compound-F12-OPhtBu | - | - | 1.09% |

Study on Charge Mobility

Research indicates that while this compound exhibits relatively low electron mobility (4.2 × 10^-9 cm²/V·s), it does not significantly hinder charge extraction processes within solar devices. This finding suggests that other factors, such as device morphology and charge transport balance, play a more critical role in determining overall device performance .

Spectral Properties

This compound has been shown to have a broader absorption spectrum compared to its higher homologues, which facilitates improved light harvesting capabilities in photovoltaic applications. The fluorescence quantum yields measured for this compound range between 0.20 and 0.30, indicating its potential for effective energy transfer processes .

特性

IUPAC Name |

16-chloro-2,15,17,30,42,43-hexaza-16-boraundecacyclo[29.10.1.114,18.03,15.04,13.06,11.017,29.019,28.021,26.032,41.034,39]tritetraconta-1,3,5,7,9,11,13,18(43),19,21,23,25,27,29,31(42),32,34,36,38,40-icosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H18BClN6/c38-37-43-33-27-15-21-9-3-5-11-23(21)17-29(27)35(43)42-36-30-18-24-12-6-4-10-22(24)16-28(30)34(44(36)37)41-32-26-14-20-8-2-1-7-19(20)13-25(26)31(39-32)40-33/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIVYCTVGAGXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2C3=C4C=C5C=CC=CC5=CC4=C2N=C6N1C(=NC7=NC(=N3)C8=CC9=CC=CC=C9C=C87)C1=CC2=CC=CC=C2C=C16)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H18BClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。